8-bromo-6-methoxyisoquinoline
Overview
Description
8-Bromo-6-methoxyisoquinoline is a chemical compound with the molecular formula C10H8BrNO It is a derivative of isoquinoline, featuring a bromine atom at the 8th position and a methoxy group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Bromo-6-methoxyisoquinoline can be synthesized through several methods. One common approach involves the bromination of 6-methoxyisoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform . Another method involves the reduction of 7-methoxy-8-nitroisoquinoline followed by diazotisation and Sandmeyer reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-6-methoxyisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives, such as aminoisoquinolines.
Oxidation Reactions: Oxidation can lead to the formation of quinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products:
Substitution Products: Various substituted isoquinolines depending on the nucleophile used.
Reduction Products: Aminoisoquinolines and other reduced derivatives.
Oxidation Products: Quinoline derivatives and other oxidized forms.
Scientific Research Applications
8-Bromo-6-methoxyisoquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-bromo-6-methoxyisoquinoline involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the derivative being studied.
Comparison with Similar Compounds
6-Methoxyisoquinoline: Lacks the bromine atom, making it less reactive in certain substitution reactions.
8-Bromoisoquinoline: Lacks the methoxy group, affecting its solubility and reactivity.
8-Bromo-7-methoxyisoquinoline: Similar structure but with the methoxy group at the 7th position, leading to different chemical properties.
Uniqueness: 8-Bromo-6-methoxyisoquinoline is unique due to the presence of both the bromine atom and the methoxy group, which confer distinct reactivity and solubility properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
8-bromo-6-methoxyisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-8-4-7-2-3-12-6-9(7)10(11)5-8/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPSDOQUXJXWBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C=NC=CC2=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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